Cas no 1261992-95-3 (3-Hydroxy-5-(thiophen-2-yl)benzoic acid)

3-Hydroxy-5-(thiophen-2-yl)benzoic acid is a heterocyclic aromatic compound featuring a benzoic acid core substituted with a hydroxyl group and a thiophene moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The hydroxyl group enhances solubility in polar solvents, while the thiophene ring contributes to π-conjugation, potentially improving reactivity in cross-coupling reactions. Its dual functionality allows for versatile derivatization, enabling applications in ligand design, material science, and drug development. The compound's well-defined aromatic system also makes it suitable for studies involving fluorescence or charge-transfer processes. High purity grades ensure reproducibility in research applications.
3-Hydroxy-5-(thiophen-2-yl)benzoic acid structure
1261992-95-3 structure
商品名:3-Hydroxy-5-(thiophen-2-yl)benzoic acid
CAS番号:1261992-95-3
MF:C11H8O3S
メガワット:220.244
MDL:MFCD18318856
CID:2768107
PubChem ID:53224803

3-Hydroxy-5-(thiophen-2-yl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 5-HYDROXY-3-(THIOPHEN-2-YL)BENZOIC ACID
    • 1261992-95-3
    • DTXSID10688535
    • MFCD18318856
    • 3-Hydroxy-5-(thiophen-2-yl)benzoic acid
    • MDL: MFCD18318856
    • インチ: InChI=1S/C11H8O3S/c12-9-5-7(10-2-1-3-15-10)4-8(6-9)11(13)14/h1-6,12H,(H,13,14)
    • InChIKey: WCCYLTFHGBDWNM-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 220.01941529Da
  • どういたいしつりょう: 220.01941529Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 85.8Ų

3-Hydroxy-5-(thiophen-2-yl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB325746-5g
5-Hydroxy-3-(thiophen-2-yl)benzoic acid, 95%; .
1261992-95-3 95%
5g
€1159.00 2025-03-19
abcr
AB325746-5 g
5-Hydroxy-3-(thiophen-2-yl)benzoic acid, 95%; .
1261992-95-3 95%
5g
€1159.00 2023-04-26

3-Hydroxy-5-(thiophen-2-yl)benzoic acid 関連文献

3-Hydroxy-5-(thiophen-2-yl)benzoic acidに関する追加情報

Introduction to 3-Hydroxy-5-(thiophen-2-yl)benzoic acid (CAS No. 1261992-95-3)

3-Hydroxy-5-(thiophen-2-yl)benzoic acid (CAS No. 1261992-95-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.

The molecular structure of 3-Hydroxy-5-(thiophen-2-yl)benzoic acid consists of a benzoic acid core substituted with a hydroxyl group at the 3-position and a thiophene ring at the 5-position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it an intriguing candidate for further investigation.

Recent studies have highlighted the pharmacological activities of 3-Hydroxy-5-(thiophen-2-yl)benzoic acid. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its potent anti-inflammatory and antioxidant properties. These activities are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB pathway and the Nrf2 pathway.

In addition to its anti-inflammatory and antioxidant effects, 3-Hydroxy-5-(thiophen-2-yl)benzoic acid has shown promise in cancer research. Studies have indicated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism underlying these effects is believed to involve the regulation of pro-apoptotic proteins and the disruption of mitochondrial function.

The potential therapeutic applications of 3-Hydroxy-5-(thiophen-2-yl)benzoic acid extend beyond cancer and inflammation. Research conducted by a team at the University of California has explored its neuroprotective properties in models of neurodegenerative diseases. The compound has been shown to reduce neuronal damage and improve cognitive function in animal models of Alzheimer's disease, suggesting its potential as a neuroprotective agent.

The pharmacokinetic profile of 3-Hydroxy-5-(thiophen-2-yl)benzoic acid is another important aspect that has been investigated. Studies have demonstrated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its development as a therapeutic agent. Its high bioavailability and low toxicity make it an attractive candidate for further preclinical and clinical evaluation.

In terms of synthetic methods, several approaches have been developed to synthesize 3-Hydroxy-5-(thiophen-2-yl)benzoic acid. One common method involves the reaction of 3-hydroxybenzaldehyde with thiophene followed by oxidation to form the carboxylic acid. Another approach utilizes a palladium-catalyzed coupling reaction between 3-hydroxybenzoic acid and thiophene derivatives. These synthetic routes provide researchers with flexible options for large-scale production and structural modifications.

The safety profile of 3-Hydroxy-5-(thiophen-2-yl)benzoic acid is also an important consideration. Preclinical studies have shown that it is generally well-tolerated at therapeutic doses, with minimal side effects observed in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, 3-Hydroxy-5-(thiophen-2-yl)benzoic acid (CAS No. 1261992-95-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, paving the way for future advancements in drug discovery and development.

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Amadis Chemical Company Limited
(CAS:1261992-95-3)
A1125576
清らかである:99%
はかる:5g
価格 ($):687.0